Naphthalene-1-sulfonic acid hydrate
Description
Historical Trajectories and Industrial Significance of Naphthalene (B1677914) Sulfonates
The story of naphthalene sulfonates begins with the isolation of naphthalene itself from coal tar in the early 1820s. newworldencyclopedia.org The subsequent development of sulfonation processes, reacting naphthalene with sulfuric acid, opened the door to a new class of compounds with diverse industrial applications. sciencemadness.org Initially, these compounds, particularly the polynaphthalene sulfonates (PNS), found use in the textile and leather industries as dye dispersants and tanning agents, a legacy that continues today. hardtchemical.comatamanchemicals.com
A significant leap in the industrial importance of naphthalene sulfonates came with the development of synthetic rubber, where they served as crucial emulsifiers. hardtchemical.com However, perhaps their most impactful application to date has been in the construction industry. Naphthalene sulfonate condensates, produced by reacting naphthalenesulfonic acid with formaldehyde (B43269), are widely used as superplasticizers in concrete. wikipedia.orgwikipedia.org These additives dramatically improve the flowability of concrete mixtures, allowing for the creation of high-strength and high-performance concrete with reduced water content. wikipedia.orgalphachem.biz
The versatility of naphthalene sulfonates extends to numerous other sectors. They are utilized as wetting and dispersing agents in agricultural formulations for pesticides and herbicides, ensuring even application and enhanced effectiveness. alphachem.bizpolymerchem.org In the manufacturing of detergents and cleaners, they act as surfactants, aiding in the removal of dirt and grime. neaseco.com The oil industry also employs them to assist in enhanced oil recovery processes. polymerchem.org Furthermore, they serve as dispersants in the production of pigments, paints, and even in lead-acid batteries. atamanchemicals.comwikipedia.org
Industrial Applications of Naphthalene Sulfonates
| Industry | Application |
| Construction | Superplasticizers for high-strength concrete. wikipedia.orgalphachem.biz |
| Textiles | Dyeing assistants and dispersants. alphachem.bizpolymerchem.org |
| Agriculture | Wetting and dispersing agents for pesticides and fertilizers. alphachem.bizpolymerchem.org |
| Detergents | Surfactants in cleaning products. neaseco.com |
| Oil & Gas | Enhanced oil recovery. polymerchem.org |
| Manufacturing | Dispersants for pigments, dyes, and in synthetic rubber production. hardtchemical.comatamanchemicals.com |
Contemporary Research Paradigms and Emerging Frontiers for Naphthalene-1-sulfonic Acid Hydrate (B1144303)
While the broader family of naphthalene sulfonates has a long industrial history, naphthalene-1-sulfonic acid hydrate is at the forefront of contemporary chemical research, driving innovation in several key areas. Its specific reactivity makes it a valuable precursor and catalyst in the synthesis of novel compounds and materials.
A primary area of research involves its use as a starting material for the synthesis of various organic compounds. For instance, fusion with sodium hydroxide (B78521) followed by acidification yields 1-naphthol (B170400), a precursor for dyes and other chemicals. wikipedia.org Further sulfonation can lead to naphthalenedisulfonic acids, which are also important intermediates. wikipedia.orgwikipedia.org
The synthesis of naphthalene-1-sulfonic acid itself is a subject of study, with researchers exploring different methods to control the isomeric outcome of naphthalene sulfonation. The reaction temperature is a critical factor; lower temperatures (below 60°C) favor the formation of the 1-sulfonic acid isomer, while higher temperatures yield the 2-sulfonic acid. sciencemadness.org
In the realm of materials science, naphthalene-1-sulfonic acid has been investigated as a template molecule in the creation of molecularly imprinted polymers. These polymers are designed to selectively bind to specific molecules, opening up possibilities for advanced separation and extraction techniques. sigmaaldrich.com
Furthermore, research into the biotransformation of naphthalene-1-sulfonic acid by microorganisms like the green alga Scenedesmus obliquus is shedding light on its environmental fate and potential for bioremediation. sigmaaldrich.com The study of its metabolism provides insights into how these compounds are broken down in nature.
Key Research Areas for this compound
| Research Area | Focus | Key Findings & Potential Applications |
| Organic Synthesis | Precursor for 1-naphthol and naphthalenedisulfonic acids. wikipedia.org | Development of new synthetic routes to valuable chemical intermediates. |
| Catalysis | Acid catalyst in various organic reactions. | Potential for more efficient and selective chemical transformations. |
| Materials Science | Template for molecularly imprinted polymers. sigmaaldrich.com | Creation of materials for targeted molecular recognition and separation. |
| Environmental Science | Biotransformation by microorganisms. sigmaaldrich.com | Understanding the environmental impact and potential for bioremediation of sulfonated aromatic compounds. |
Properties
IUPAC Name |
naphthalene-1-sulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHVBSAFCNMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722334 | |
| Record name | Naphthalene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-48-2 | |
| Record name | Naphthalene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80722334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Transformative Approaches for Naphthalene 1 Sulfonic Acid Hydrate and Its Derivatives
Classical and Contemporary Sulfonation Techniques of Naphthalene (B1677914)
The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction that can yield two primary isomers: naphthalene-1-sulfonic acid (the α-product) and naphthalene-2-sulfonic acid (the β-product). shokubai.orgstackexchange.com The control of this regioselectivity is a critical aspect of the synthesis.
Regioselective Synthesis of Naphthalene Monosulfonic Acids
The regiochemical outcome of naphthalene sulfonation is highly dependent on the reaction temperature. wordpress.com
Kinetic vs. Thermodynamic Control: At lower temperatures, typically around 80°C, the reaction is under kinetic control and preferentially forms naphthalene-1-sulfonic acid. wordpress.com This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com Conversely, at higher temperatures, around 160°C, the reaction is under thermodynamic control, favoring the formation of the more stable naphthalene-2-sulfonic acid. stackexchange.comwordpress.com The increased stability of the 2-isomer is attributed to the avoidance of steric repulsion between the sulfonic acid group and the hydrogen atom at the 8-position, which is present in the 1-isomer. wordpress.com
The reversibility of the sulfonation reaction is a key factor in achieving this thermodynamic control. stackexchange.com Heating naphthalene-1-sulfonic acid in the presence of concentrated sulfuric acid can lead to its conversion to the more stable 2-isomer. wordpress.com
Optimization of Reaction Parameters for Enhanced Yields and Purity
Several factors beyond temperature can be manipulated to optimize the yield and purity of naphthalene sulfonic acids.
Sulfonating Agent: Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide itself. shokubai.org The choice of agent can influence the reaction rate and the formation of byproducts.
Solvent: The use of a solvent can significantly impact the reaction. For instance, employing a naphthenic solvent like decalin has been shown to improve the product yield of 2-naphthalene sulfonic acid to nearly 93%. shokubai.org The solvent can also help to mitigate the issue of naphthalene sublimation at higher reaction temperatures, a common cause of yield loss. shokubai.org
Reactor Design: Innovative reactor designs that suppress the sublimation of naphthalene have demonstrated a dramatic increase in product yield, reaching up to 98%. shokubai.org
Table 1: Influence of Reaction Parameters on Naphthalene Sulfonation
| Parameter | Condition | Predominant Product | Yield | Reference |
| Temperature | 80°C | Naphthalene-1-sulfonic acid (Kinetic Product) | - | wordpress.com |
| Temperature | 160°C | Naphthalene-2-sulfonic acid (Thermodynamic Product) | - | wordpress.com |
| Solvent | Decalin (at 170°C) | 2-Naphthalene sulfonic acid | ~93% | shokubai.org |
| Reactor | Sublimation-suppressing | 2-Naphthalene sulfonic acid | up to 98% | shokubai.org |
Green Chemistry Principles in the Synthesis of Naphthalene Sulfonic Acids
The traditional sulfonation process often involves harsh conditions and the generation of acidic waste. lignosulfonate.com Applying the principles of green chemistry aims to develop more environmentally friendly and sustainable synthetic routes. vapourtec.comresearchgate.net
Development of Environmentally Benign Catalytic Systems
A key focus of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. acs.org
Solid Acid Catalysts: Supported heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀) on supports like carbon, are being explored as greener alternatives to liquid acids. researchgate.net These solid catalysts offer strong acidity and can be reused, minimizing waste. researchgate.net
Bimetallic Sulfide Catalysts: For related hydrogenation processes of naphthalene, bimetallic Ni-W and Ni-Mo sulfides supported on porous aromatic frameworks have shown high activity. mdpi.com While not directly for sulfonation, this highlights the potential of supported catalysts in naphthalene chemistry.
Sustainable Solvent Systems and Atom-Economical Processes
Safer Solvents: The principle of using safer solvents encourages the replacement of hazardous options. acs.org While research into specific green solvents for naphthalene sulfonation is ongoing, the broader trend in chemical synthesis is to move towards water or solvent-free conditions where possible. nih.gov
Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org Processes that minimize the use of protecting groups and auxiliary substances are favored. acs.org One-pot and multicomponent reactions are strategies that align with this principle. nih.gov
Advanced Derivatization Strategies for Naphthalene-1-sulfonic Acid
Naphthalene-1-sulfonic acid is a versatile precursor for a variety of other compounds. wikipedia.org
Conversion to 1-Naphthol (B170400): Fusion of naphthalene-1-sulfonic acid with sodium hydroxide (B78521), followed by acidification, yields 1-naphthol. wikipedia.org
Formation of Disulfonic Acids: Further sulfonation can lead to the formation of naphthalenedisulfonic acids, such as 1,5-naphthalenedisulfonic acid. wikipedia.org
Reduction to Thiol: Reduction with triphenylphosphine (B44618) can convert the sulfonic acid to 1-naphthalenethiol. wikipedia.org
Condensation Reactions: Naphthalene sulfonates can be condensed with formaldehyde (B43269) to produce high-molecular-weight polymers. lignosulfonate.comatamanchemicals.com These are widely used as superplasticizers in concrete. atamanchemicals.com
Table 2: Key Derivatization Reactions of Naphthalene-1-sulfonic Acid
| Reagent(s) | Product | Reference |
| 1. NaOH (fusion), 2. Acid | 1-Naphthol | wikipedia.org |
| H₂SO₄/SO₃ | Naphthalenedisulfonic acids | wikipedia.org |
| Triphenylphosphine | 1-Naphthalenethiol | wikipedia.org |
| Formaldehyde | Naphthalene sulfonate formaldehyde condensate | lignosulfonate.comatamanchemicals.com |
Synthesis of Substituted Naphthalene-1-sulfonic Acid Derivatives
The functionalization of the naphthalene-1-sulfonic acid core is crucial for tailoring its properties for various applications. This section explores key synthetic methodologies for introducing substituents onto the naphthalene ring system.
Ullmann-Type Coupling Reactions
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, serves as a powerful tool for forming C(aryl)-N bonds. organic-chemistry.orgbyjus.comwikipedia.org This method has been adapted for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are notable for their environmentally sensitive fluorescence. nih.gov
Historically, the synthesis of ANS and its derivatives involved harsh conditions, such as high temperatures (over 155 °C) and long reaction times, often resulting in poor yields of less than 5%. acs.org A significant advancement is the development of a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. nih.gov This modern approach allows for the synthesis of ANS derivatives in significantly higher yields (up to 74%) under milder conditions. nih.govacs.org
The reaction couples 8-chloronaphthalene-1-sulfonic acid with various substituted anilines. nih.gov A key feature of this improved method is the use of a chloride substituent, which is less reactive than bromide or iodide, and the absence of a ligand for the copper catalyst. acs.org The reaction proceeds efficiently in an aqueous sodium phosphate (B84403) buffer at 100 °C with microwave irradiation for 1 to 1.5 hours. nih.govacs.org The elemental copper (Cu⁰) has been identified as the most effective catalyst compared to CuI or CuCl. acs.org This method demonstrates good tolerance for various functional groups on the aniline (B41778) ring, including halogens and even hydroxyl groups, although the latter can lead to the formation of 8-hydroxynaphthalene-1-sulfonic acid as a side product due to the aqueous solvent. nih.gov
The general reaction scheme involves combining 8-chloronaphthalene-1-sulfonic acid with a slight excess of the desired aniline in the presence of a catalytic amount of elemental copper powder. acs.org
Table 1: Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives via Microwave-Assisted Ullmann Coupling nih.govacs.org
| Product (Compound Name) | Aniline Substituent (R) | Yield (%) |
| Sodium 8-(phenylamino)naphthalene-1-sulfonate | H | 63 |
| Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | 4-F | 64 |
| Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | 3-F | 47 |
| Sodium 8-((4-chlorophenyl)amino)naphthalene-1-sulfonate | 4-Cl | 62 |
| Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate | 3,4-diCl | 43 |
| Sodium 8-((4-bromophenyl)amino)naphthalene-1-sulfonate | 4-Br | 51 |
| Sodium 8-((4-oxidophenyl)amino)naphthalene-1-sulfonate | 4-OH | 21 |
Condensation and Polymerization Reactions
Naphthalene-1-sulfonic acid and its derivatives are important monomers in condensation and polymerization reactions, leading to the formation of widely used polymers.
A prominent example is the synthesis of naphthalene sulfonic acid formaldehyde condensate (NSF), a superplasticizer used in cement and a dispersant for dyes and coatings. researchgate.net The synthesis is a polycondensation reaction. researchgate.net It typically begins with the sulfonation of naphthalene using concentrated sulfuric acid. researchgate.net The resulting naphthalene sulfonic acid mixture is then condensed with formaldehyde at elevated temperatures, around 110-120°C. researchgate.net During this stage, low molecular weight compounds interact to form polymers while eliminating small molecules like water. researchgate.net The final step involves neutralization with an alkali to convert residual sulfuric acid and the sulfonic acid groups into their corresponding salts. researchgate.net The properties of the final polymer can be influenced by reaction parameters such as the naphthalene-to-formaldehyde ratio, reaction temperature, and time. researchgate.net Modified versions of these polymers can be created by incorporating other monomers like alpha-methyl-naphthalene or various phenols and cresols into the condensation reaction with formaldehyde. google.com
In a different approach, naphthalene sulfonic acid can act as a dopant in the synthesis of conducting polymers. For instance, β-naphthalene sulfonic acid (NSA) has been used in the chemical polymerization of pyrrole (B145914) with an oxidant like ferric chloride. researchgate.net The bulky naphthalene sulfonate anion is incorporated into the polypyrrole structure during polymerization, influencing the morphology of the resulting polymer, which can form nanotubes, nanomicelles, or nanosheets depending on the reaction conditions. researchgate.net
Stereoselective and Enantioselective Synthetic Approaches
The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. Naphthalene-1-sulfonic acid has been utilized as a scaffold for creating novel, axially chiral Brønsted acid catalysts. nih.gov
A key strategy involves the synthesis of 8-benzoimidazolylnaphthalene-1-sulfonic acids. nih.gov The chirality in these molecules, known as atropisomerism, arises from hindered rotation around the C-N bond connecting the naphthalene and the substituted phenyl rings. nih.govacs.org
The synthesis starts with the reaction of 8-aminonaphthalene-1-sulfonic acid with a substituted 1-fluoro-2-nitrobenzene (B31998) derivative to form an 8-((2-nitrophenyl)amino)naphthalene-1-sulfonic acid. nih.gov This is followed by the reduction of the nitro group to an amine, yielding a phenylenediamine derivative. acs.org Subsequent cyclization with a carboxylic anhydride (B1165640) or an ortho ester leads to the formation of the benzimidazole (B57391) ring, completing the synthesis of the axially chiral sulfonic acid. acs.org
These synthesized chiral sulfonic acids are a type of Brønsted acid, whose catalytic activity can be tuned. nih.gov The practical synthesis method allows for the preparation of various derivatives and includes a method for optical resolution through the formation of diastereomeric salts, making both enantiomers accessible. nih.gov This class of catalysts expands the range of available chiral Brønsted acids, which are underexplored compared to the more common chiral phosphoric acids. nih.gov
Elucidation of Molecular Structure and Advanced Characterization of Naphthalene 1 Sulfonic Acid Hydrate
Vibrational and Electronic Spectroscopy for Structural Confirmation
Spectroscopic techniques are indispensable tools for confirming the molecular structure of naphthalene-1-sulfonic acid hydrate (B1144303) by probing the vibrational and electronic transitions within the molecule.
Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. The IR spectrum of naphthalene-1-sulfonic acid hydrate exhibits characteristic absorption bands that confirm its structure. The presence of water of hydration is typically observed in the broad O-H stretching region around 3200-3400 cm⁻¹. thermofisher.com The sulfonic acid group (-SO₃H) gives rise to strong and characteristic stretching vibrations. Specifically, the S=O stretching vibrations are prominent in the spectrum. thermofisher.com The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are observed in the region of 3000-3100 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear at lower frequencies. bdmaee.net The study of related sulfonated compounds, such as in Nafion membranes, reveals that water molecules can be strongly bound to the sulfonic acid groups through hydrogen bonds, which influences the position and shape of the O-H and S=O vibrational bands. mdpi.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch (Hydrate) | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| S=O Stretch | ~1000-1350 |
| C-C Aromatic Stretch | Varies |
| C-H Bending | Varies |
Note: The exact positions of the absorption bands can vary depending on the sample preparation and the degree of hydration.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of naphthalene-1-sulfonic acid, allowing for the unambiguous assignment of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of naphthalene-1-sulfonic acid shows a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. springernature.com The protons on the naphthalene ring are distinct due to the influence of the electron-withdrawing sulfonic acid group. The proton at the C8 position is often shifted significantly downfield due to its peri-relationship to the bulky sulfonic acid group. In a typical spectrum in DMSO-d₆, the chemical shifts can be assigned as follows, though variations exist. springernature.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by showing the signals for each unique carbon atom in the naphthalene ring system. The carbon atom to which the sulfonic acid group is attached (C1) is typically shifted to a lower field. The other carbon signals are distributed according to their electronic environment.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~8.84 | H-8 |
| ~7.99 | H-5 |
| ~7.92 | H-4 |
| ~7.55 | H-6 |
| ~7.52 | H-3 |
| ~7.47 | H-2 |
| ~5.76 | H-7 |
Note: The assignments are based on typical spectra and may vary. The signal for the acidic proton of the sulfonic acid group and the water of hydration can be observed as a broad singlet, the position of which is concentration and solvent dependent. springernature.com
Diffraction-Based Techniques for Solid-State Characterization
Diffraction techniques are essential for determining the crystal structure and analyzing the crystalline phases of solid materials like this compound.
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the crystallinity of a solid sample. A PXRD pattern is a fingerprint of a crystalline material, with each peak corresponding to a specific set of lattice planes. elsevierpure.com This technique is crucial for quality control, as it can be used to distinguish between different polymorphic forms or hydrates of a substance. For this compound, PXRD would confirm its crystalline nature and could be used to monitor its phase purity. elsevierpure.comcambridge.org While a specific standard PXRD pattern for this compound is not provided in the search results, the general principles of the technique are widely applied in materials characterization. thermofisher.com
Mass Spectrometry and Chromatographic Separations for Purity and Composition Analysis
Mass spectrometry and chromatography are powerful analytical tools for determining the molecular weight, elemental composition, and purity of this compound.
Mass Spectrometry (MS): Mass spectrometry is used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For naphthalene-1-sulfonic acid, the molecular weight is 208.23 g/mol . vwr.com In mass spectra, the molecular ion peak [M]⁺ or protonated/deprotonated molecular ions such as [M+H]⁺ or [M-H]⁻ are observed. Common fragmentation patterns for naphthalenesulfonic acids involve the loss of SO₃ or HSO₃. chemicalbook.com Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed, often in conjunction with liquid chromatography (LC-MS). chemicalbook.com
| Mass Spectrometry Data (LC-ESI-QFT, Negative Ion Mode) |
| Precursor m/z |
| 207.0121 ([M-H]⁻) |
Note: The fragmentation pattern can vary depending on the instrument and experimental conditions. chemicalbook.com
Chromatographic Separations: High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of naphthalenesulfonic acids and their isomers. The separation can be achieved using reverse-phase columns with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile. The use of ion-pairing agents can improve the retention and resolution of the anionic sulfonic acids. Gel permeation chromatography has also been described as an effective method for the preparative separation of mixtures of naphthalenesulfonic acids. These chromatographic methods are essential for assessing the purity of this compound and for quantifying any isomeric impurities, such as naphthalene-2-sulfonic acid. elsevierpure.com
Mechanistic Investigations of Chemical Reactions Involving Naphthalene 1 Sulfonic Acid Hydrate
Electrophilic Aromatic Substitution Mechanisms on the Naphthalene (B1677914) Nucleus
The reaction of naphthalene with concentrated sulfuric acid is a classic example of an electrophilic aromatic substitution (EAS) reaction, specifically sulfonation. askfilo.com In this reaction, the electrophile is the sulfonium (B1226848) ion (SO₃H⁺), which is generated from sulfuric acid. askfilo.com The naphthalene molecule, being an aromatic compound, undergoes substitution where a hydrogen atom is replaced by a sulfonic acid group (–SO₃H). askfilo.com
The mechanism proceeds through the following steps:
Generation of the electrophile: Sulfuric acid generates the sulfonium ion (SO₃H⁺) through protonation and dissociation. askfilo.com
Electrophilic attack: The SO₃H⁺ electrophile attacks the aromatic ring of naphthalene, forming a resonance-stabilized carbocation intermediate known as a σ-complex or benzenium ion. askfilo.comlibretexts.org The attack preferentially occurs at the 1-position (alpha position) because the resulting carbocation intermediate is more resonance-stabilized. askfilo.compearson.com
Deprotonation: A proton is removed from the intermediate by a base, such as HSO₄⁻, which restores the aromaticity of the ring and results in the formation of naphthalene-1-sulfonic acid. askfilo.com
The sulfonation of naphthalene is a reversible reaction. stackexchange.com The formation of naphthalene-1-sulfonic acid is kinetically controlled and favored at lower temperatures. quora.com In contrast, naphthalene-2-sulfonic acid is the thermodynamically controlled product and is favored at higher temperatures. quora.com This is because the 1-isomer is formed faster due to a lower activation energy, but the 2-isomer is more stable, partly due to the avoidance of steric hindrance between the sulfonic acid group and the hydrogen at the 8-position in the 1-isomer. stackexchange.comquora.com The reversibility of the reaction allows for the conversion of the kinetically favored 1-isomer to the more stable 2-isomer by elevating the temperature. quora.com
The ratio of 1- to 2-naphthalenesulfonic acid can also be influenced by the concentration of sulfuric acid. researchgate.net At 25°C, the ratio of the 1-isomer to the 2-isomer decreases as the concentration of sulfuric acid increases. researchgate.net
Oxidative Degradation Pathways of Naphthalene Sulfonic Acids
The ozonation of naphthalene-1-sulfonic acid (1-NS) involves both direct and indirect reaction pathways. nih.goviwaponline.com The direct reaction involves the electrophilic attack of ozone on the aromatic ring, while the indirect pathway involves the reaction with hydroxyl radicals (•OH) generated from ozone decomposition. nih.goviwaponline.com
The reactivity of naphthalene sulfonic acids with ozone decreases as the number of sulfonic groups in the aromatic ring increases. researchgate.netrsc.org This is attributed to the electron-withdrawing nature of the sulfonic groups, which deactivates the aromatic ring towards electrophilic attack by ozone. rsc.org
The kinetics of the direct reaction of ozone with 1-NS have been studied, and the second-order kinetic constant has been estimated. At pH 3, the indirect reaction accounts for a small percentage of the total primary oxidation, but its contribution increases significantly at higher pH values. nih.goviwaponline.com For instance, at pH 9, the indirect reaction becomes the dominant pathway for the oxidation of 1-NS. nih.goviwaponline.com
The stoichiometry of the direct ozonation reaction is approximately one mole of ozone consumed per mole of aromatic sulfonic acid degraded. researchgate.netrsc.org The activation energy for the direct ozonation reaction of naphthalene sulfonic acids is in the range of 37–42 kJ mol⁻¹. researchgate.net
Interactive Data Table: Ozonation Kinetic Parameters for Sulfonic Acids
| Compound | Second-Order Kinetic Constant (M⁻¹s⁻¹) | Indirect Reaction Contribution at pH 3 (%) | Indirect Reaction Contribution at pH 9 (%) |
| 1-Naphthalenesulfonic acid (1-NS) | ~252 | 2 | 73 |
| 1,5-Naphthalenedisulfonic acid (1,5-NDS) | ~41 | 15 | 84 |
| 3-Nitrobenzenesulfonic acid (3-NBS) | ~22 | 4 | 48 |
Data sourced from multiple studies on ozonation kinetics. nih.goviwaponline.com
The ozonation of naphthalene-1-sulfonic acid leads to the cleavage of the aromatic ring and the formation of various oxidation by-products. iwaponline.com These by-products are typically smaller, more oxidized organic compounds. researchgate.net
Commonly identified by-products from the ozonation of naphthalene sulfonic acids include:
C4 compounds: Maleic acid and fumaric acid. nih.goviwaponline.com
C2 compounds: Oxalic acid. nih.goviwaponline.com
C1 compounds: Formic acid. nih.goviwaponline.com
Inorganic ions: Sulfate (B86663) ions (SO₄²⁻) are formed from the desulfonation of the parent compound. iwaponline.comresearchgate.net
The formation of these by-products indicates the breakdown of the naphthalene ring structure. Oxalic acid is often a major and stable end-product of the ozonation process. iwaponline.com The total organic carbon (TOC) is observed to decrease during ozonation, but complete mineralization to CO₂ and H₂O is often not achieved, suggesting the persistence of some organic by-products like oxalic acid. iwaponline.com The formation of sulfate ions occurs at a slower rate and continues even after the initial aromatic compound has been oxidized. iwaponline.com
Acid-Catalyzed Reactions and Hydration Mechanisms
Naphthalene-1-sulfonic acid can undergo acid-catalyzed reactions. One notable reaction is its reversion to naphthalene when heated with dilute aqueous acid. wikipedia.org This is the reverse of the sulfonation reaction and demonstrates its reversibility.
The sulfonic acid group (–SO₃H) is a strong acid and is highly ionized in aqueous solutions. docbrown.info The presence of water is crucial for the hydration of the sulfonic acid group. Naphthalene-1-sulfonic acid is often available as a dihydrate (C₁₀H₇SO₃H·2H₂O), indicating the strong interaction with water molecules. wikipedia.org
The hydrolysis of α-naphthalenesulfonic acid can be achieved by treatment with water vapor, which facilitates the removal of the naphthalene formed and shifts the equilibrium towards the hydrolysis products. google.com
Proton Transfer Dynamics and Acidity Studies
The sulfonic acid group in naphthalene-1-sulfonic acid is a strong acid, comparable to sulfuric acid in its first ionization. docbrown.info This high acidity is due to the stability of the resulting sulfonate anion (C₁₀H₇SO₃⁻), where the negative charge is delocalized over the three oxygen atoms and the sulfur atom.
Studies on related sulfonic acids, such as those in Nafion membranes, have provided insights into the proton transfer dynamics. rsc.orgresearchgate.netrsc.org The sulfonic acid groups act as active sites for proton transfer, facilitating the movement of protons through a network of water molecules. rsc.org This process involves the formation of hydronium ions (H₃O⁺) and Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) complexes. researchgate.netrsc.org
In studies of photoexcited 7-hydroxy-1-naphthalenesulfonic acid, the monoanion undergoes pseudo-first-order dissociation, and its conjugate base undergoes second-order protonation. nih.gov The rate of proton transfer can be influenced by the solvent composition, with the rate of dissociation decreasing in the presence of co-solvents like dimethyl sulfoxide (B87167) (DMSO), which can disrupt the aqueous solvent cage and impair the Grotthuss proton-transfer mechanism. nih.gov
Computational and Theoretical Chemistry Approaches to Naphthalene 1 Sulfonic Acid Hydrate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate various electronic properties. For naphthalene-1-sulfonic acid hydrate (B1144303), DFT calculations can elucidate the molecular structure, including the orientation of the sulfonic acid group relative to the naphthalene (B1677914) ring and the positioning of the water molecules of hydration.
The process involves finding the minimum energy conformation on the potential energy surface. From a DFT calculation, one can derive key electronic properties that govern the molecule's behavior. While specific DFT studies on naphthalene-1-sulfonic acid hydrate are not abundant in the provided search results, the principles can be illustrated. For instance, a study on naphthalene-sulfonic acid derivatives used DFT at the B3LYP/6-31++G(d,p) level of theory to model molecular electronic structural properties. researchgate.net Such calculations would typically yield data like the total energy, dipole moment, and the energies of the frontier molecular orbitals.
Table 1: Illustrative Electronic Properties of Naphthalene-1-sulfonic Acid Calculated by DFT
| Property | Value (Illustrative) | Description |
| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |
| Dipole Moment | Y Debye | A measure of the molecule's overall polarity. |
| HOMO Energy | -Z eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -W eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | (Z-W) eV | An indicator of chemical reactivity and stability. |
| Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from DFT calculations. |
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. One of their key applications is the prediction of spectroscopic parameters, which can be directly compared with experimental spectra for validation.
For this compound, ab initio calculations could be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. For example, a study on 2-amino-1-naphthalenesulfonic acid utilized DFT, a related method, to perform a detailed analysis of its vibrational spectrum. tandfonline.com A similar ab initio approach for this compound would involve calculating the harmonic vibrational frequencies and comparing them to experimental FT-IR and FT-Raman spectra. This allows for a precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of the S=O and O-H bonds of the sulfonic acid group and the water molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical methods are excellent for static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe processes such as conformational changes, diffusion, and intermolecular interactions in a simulated environment, often in a solvent like water. youtube.com
For this compound, MD simulations can provide critical insights into how the molecule interacts with its surrounding water molecules. A study on two-component supramolecular gels formed from naphthalene-2-sulfonic acid and various amines used MD simulations to understand the gelation process and the role of different components. acs.org A similar approach for this compound could reveal:
The stability of the hydrate structure in an aqueous solution.
The nature and lifetime of hydrogen bonds between the sulfonic acid group, the hydrate's water molecules, and the bulk solvent.
The aggregation behavior of naphthalene-1-sulfonic acid molecules in solution.
These simulations are crucial for understanding the macroscopic properties of the compound, such as its solubility and behavior in different environments.
Quantitative Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed activity or property.
While no specific QSAR/QSPR models for this compound were found, a study on derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid demonstrated the utility of this approach. epa.gov In that study, a QSAR model for anti-microbial activity revealed the importance of a topological parameter, the valence zero-order molecular connectivity index. For a series of related naphthalenesulfonic acids, a QSPR model could be developed to predict properties like toxicity, boiling point, or solubility based on calculated descriptors.
Table 2: Example of Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | E(HOMO), E(LUMO) | Electron-donating/accepting ability, reactivity. |
| Topological | Molecular Connectivity Index | Molecular size, branching, and shape. |
| Physicochemical | LogP | Hydrophobicity/hydrophilicity. |
| Steric | Molar Refractivity | Molecular volume and polarizability. |
Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for understanding and predicting chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For naphthalene-1-sulfonic acid, FMO theory can be used to predict its reactivity in various chemical reactions. For instance, in an electrophilic aromatic substitution reaction, the sites on the naphthalene ring most susceptible to attack would be those with the highest electron density in the HOMO. Conversely, in a nucleophilic reaction, the LUMO would indicate the most likely sites for attack. Although specific FMO analyses for reaction pathways of naphthalene-1-sulfonic acid were not detailed in the search results, the general principles are widely applied to aromatic compounds. imperial.ac.uk
Table 3: Conceptual Frontier Molecular Orbital Data
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implied Reactivity |
| Molecule A | -6.2 | -1.1 | 5.1 | Less Reactive |
| Molecule B | -5.8 | -1.5 | 4.3 | More Reactive |
| Note: This table provides a conceptual illustration of how FMO data relates to reactivity. |
By analyzing the energies and spatial distributions of the HOMO and LUMO of naphthalene-1-sulfonic acid, one can make predictions about its reaction mechanisms and the products that are likely to form.
Environmental Chemistry and Remediation Research Pertaining to Naphthalene Sulfonates
Degradation and Removal Mechanisms in Aqueous Environments
The stable aromatic structure of naphthalene (B1677914) sulfonates makes them resistant to conventional wastewater treatment processes. Consequently, research has focused on more robust methods for their degradation and removal from water sources.
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Several AOPs have been investigated for the degradation of naphthalene sulfonates, demonstrating varying degrees of effectiveness.
Ozonation: Ozonation has been shown to be effective in degrading naphthalene sulfonic acids. The process can proceed through direct reaction with ozone or via the generation of hydroxyl radicals. The efficiency of ozonation is influenced by the number and position of sulfonic acid groups on the naphthalene ring. For instance, the reactivity of naphthalene sulfonic acids to ozone decreases as the number of sulfonic groups increases researchgate.net. Studies have shown that ozonation can effectively reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of wastewater containing these compounds nih.govnih.gov. More than 40% COD removal has been observed for several naphthalene sulfonic acid derivatives after two hours of ozonation at a specific dosage nih.gov.
Fenton and Photo-Fenton Processes: The Fenton process involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. Both methods have demonstrated significant efficiency in the removal of naphthalene sulfonates. For a commercial naphthalene sulfonate, Fenton and photo-Fenton processes resulted in substantial COD and TOC removals, with the photo-Fenton process generally showing higher efficacy researchgate.net. In a study on the photo-Fenton-like treatment of H-acid, a commercially important naphthalene sulfonate, 82% COD and 51% TOC removals were achieved under optimized conditions tandfonline.comdeswater.com. The efficiency of these processes is dependent on factors such as pH, and the concentrations of the Fenton reagents pjoes.com.
Persulfate Oxidation: Persulfate-based AOPs, which generate sulfate (B86663) radicals (SO₄•⁻), have also been explored for the treatment of wastewater containing naphthalene sulfonic acids. These processes can be activated by heat, alkali, or transition metals.
The following table summarizes the performance of various AOPs in the degradation of naphthalene sulfonates based on published research findings.
| AOP | Target Compound | Initial Concentration | Conditions | COD Removal (%) | TOC Removal (%) | Reaction Time | Reference |
| Ozonation | 2-amino-1-naphthalenesulfonic acid | 100 mg/L TOC | Ozone dose rate: 5.56 mg min⁻¹ L⁻¹ | >40 | - | 2 h | nih.gov |
| Photo-Fenton-like | H-acid | 450 mg/L COD | pH=5.0, Fe³⁺=1.5 mM, H₂O₂=35 mM | 82 | 51 | 24 min | tandfonline.comdeswater.com |
| Photo-Fenton-like | H-acid | 450 mg/L COD | pH=5.0, Fe³⁺=1.0 mM, H₂O₂=40 mM | 67 | 44 | 12 min | deswater.com |
| Fenton | Linear Alkylbenzene Sulfonate | 100 mg/L H₂O₂, 20 mg/L Fe²⁺ | - | - | - | 20 min | pjoes.com |
| Photo-Fenton | Linear Alkylbenzene Sulfonate | 100 mg/L H₂O₂, 20 mg/L Fe²⁺ | - | - | - | 20 min | pjoes.com |
| Fenton | Linear Alkylbenzene Sulfonate | 800 mg/L H₂O₂, 120 mg/L Fe²⁺ | - | 69.38 | - | 80 min | pjoes.com |
| Photo-Fenton | Linear Alkylbenzene Sulfonate | 800 mg/L H₂O₂, 120 mg/L Fe²⁺ | - | 86.66 | - | 80 min | pjoes.com |
| Electrooxidation | Naphthalene | - | 2.4 V | 93.4 | - | 2 h | researchgate.net |
| Photo-Fenton | Naphthalene | 10-70 µg/L | Optimal pH 3, Fe²⁺ 42.5 mg/L, H₂O₂ 750 mg/L, 24W UV | >98 | - | 80-100 min |
Microbial degradation offers an environmentally friendly and cost-effective alternative for the remediation of naphthalene sulfonate-contaminated environments. Several bacterial species and consortia have been identified that can utilize these compounds as a source of carbon, nitrogen, and sulfur.
The biodegradation of naphthalene sulfonates is typically initiated by an oxygenase-catalyzed attack on the aromatic ring, leading to desulfonation and the formation of hydroxylated intermediates. These intermediates are then further metabolized through established aromatic degradation pathways. For example, some Pseudomonas species can convert 6-aminonaphthalene-2-sulfonic acid to 5-aminosalicylate, which is then further degraded by other bacteria in a mutualistic relationship nih.gov. Mixed bacterial cultures have been shown to be particularly effective in the complete mineralization of these compounds oup.comoup.com. A consortium of Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas has been shown to efficiently degrade 4-aminonaphthalene-1-sulfonic acid nih.gov.
The efficiency of biodegradation can be influenced by environmental factors such as the availability of other nutrients. For instance, under nitrogen-limiting conditions, a bacterial consortium showed a remarkable increase in the removal efficiency of 4-aminonaphthalene-1-sulfonic acid compared to carbon-limiting conditions nih.gov. The following table presents findings from studies on the biodegradation of naphthalene sulfonates.
| Microorganism(s) | Target Compound | Key Findings | Reference |
| Pseudomonas sp. strain BN6 and BN9 | 6-aminonaphthalene-2-sulfonic acid | Mutualistic degradation, with BN6 converting the parent compound to 5-aminosalicylate, which is then degraded by BN9. | nih.gov |
| Mixed bacterial culture (eleven strains) | 6-aminonaphthalene-2-sulfonic acid | Stable and efficient degradation through numerous subcultures. | oup.comoup.com |
| Mixed bacterial consortium | Amino- and hydroxynaphthalene-2-sulfonates | Complete degradation through complementary catabolic pathways. | nih.gov |
| Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas consortium | 4-aminonaphthalene-1-sulfonic acid | Efficient degradation, with increased removal efficiency under nitrogen limitation. | nih.gov |
| Pseudomonas sp. | Naphthalene sulfonates | Capable of utilizing various naphthalene sulfonates as a sole source of sulfur. | d-nb.info |
| Pseudomonas aeruginosa | Naphthalene | 94% degradation within 8 days under optimal conditions. | nih.gov |
Environmental Fate and Transport Studies of Sulfonic Acids
The environmental behavior of naphthalene sulfonic acids is largely governed by their physicochemical properties. Their high water solubility and low octanol-water partition coefficients indicate a high potential for mobility in aquatic systems. This means they are likely to be transported over long distances in surface and groundwater and are less likely to adsorb to sediment or soil particles.
Studies have detected sulfonated naphthalene-formaldehyde condensates adsorbed to suspended solids and river sediments in major rivers, with concentrations reaching up to several milligrams per kilogram oup.com. The solid-liquid partition coefficients (Kd) for oligomers of these condensates were found to be in the range of 10² to 10⁴ L/kg, indicating a degree of partitioning to solid phases oup.com. However, the monomeric naphthalene sulfonic acids are generally considered to be highly mobile.
Methodologies for Environmental Monitoring and Analysis of Naphthalene Sulfonates
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of naphthalene sulfonates in the environment. Due to their polarity and non-volatile nature, chromatographic techniques are the most commonly employed methods for their analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of naphthalene sulfonates. It is often coupled with ultraviolet (UV) or fluorescence detection. Ion-pair chromatography is a common approach to achieve sufficient retention and separation of these anionic compounds on reversed-phase columns acs.orgresearchgate.netoup.com. The use of fluorescence detection provides high sensitivity and selectivity, especially for naphthalene derivatives which are naturally fluorescent researchgate.netoup.com.
Capillary Electrophoresis (CE) offers an alternative to HPLC for the separation of naphthalene sulfonates. While it can provide efficient separations, its detection limits are often higher than those of HPLC, particularly when not combined with pre-concentration techniques oup.com.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides highly selective and sensitive detection of naphthalene sulfonates. This technique allows for the identification and quantification of these compounds at trace levels in complex environmental matrices nih.govacs.org.
Sample Preparation: Due to the often low concentrations of naphthalene sulfonates in environmental samples, a pre-concentration step is typically required before analysis. Solid-phase extraction (SPE) is the most common method for this purpose. Various sorbents, including polymeric, ion-exchange, and graphitized carbon materials, have been used to effectively extract and concentrate naphthalene sulfonates from water samples researchgate.netcrimsonpublishers.compastic.gov.pknih.gov.
The following table summarizes the performance of various analytical methods for the determination of naphthalene sulfonates.
| Analytical Technique | Detector | Target Analytes | Matrix | Detection/Quantification Limits | Recovery (%) | Reference |
| HPLC | Fluorescence | Naphthalene mono- and disulfonates | Geothermal brines | MQL: 0.05 - 0.4 µg/L | 100 ± 10 | researchgate.netoup.com |
| Ion-Pair HPLC | Fluorescence | Sulfonated naphthalene-formaldehyde condensates | Solid environmental matrices | LOQ: ~0.1 mg/kg | - | oup.com |
| HPLC-MS | Electrospray Ionization | Naphthalene monosulfonates | Tap water, seawater, river water | 0.05 - 1 µg/L | - | nih.gov |
| LC-MS | Single-Quadrupole MS | Aromatic sulfonates | Landfill leachates, groundwater | LOD: ~1 ng (absolute) | - | acs.org |
| Ion-Pair Chromatography | Fluorescence | Sulfonated naphthalene-formaldehyde condensates | Aqueous environmental samples | LOD: 3-8 ng/L | 73-93 | acs.org |
| HPLC | Fluorescence | Naphthalene, 1-naphthol (B170400), 2-naphthol | Geothermal fluids | LOD: 0.127 µg/kg (naphthalene) | - | researchgate.netnih.gov |
Q & A
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., human carbonic anhydrase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonate-protein interactions.
- QSAR Modeling : CorlogP or Hammett constants predict bioavailability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
